molecular formula C10H13F2N B12457797 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine

Katalognummer: B12457797
Molekulargewicht: 185.21 g/mol
InChI-Schlüssel: OVUDHEPLXTZVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine is an organic compound characterized by the presence of a difluoroethanamine group attached to a dimethylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine typically involves the reaction of 2,6-dimethylphenylamine with difluoroethane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where 2,6-dimethylphenylamine reacts with 2,2-difluoroethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylphenylamine: Shares the dimethylphenyl group but lacks the difluoroethanamine moiety.

    2,2-Difluoroethanamine: Contains the difluoroethanamine group but lacks the dimethylphenyl ring.

    2,6-Dimethylphenyl isocyanate: Similar aromatic structure but different functional group.

Uniqueness

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine is unique due to the presence of both the dimethylphenyl ring and the difluoroethanamine group, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H13F2N

Molekulargewicht

185.21 g/mol

IUPAC-Name

2-(2,6-dimethylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H13F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,6,13H2,1-2H3

InChI-Schlüssel

OVUDHEPLXTZVTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C(CN)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.